molecular formula C17H21NO4 B13922089 ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate

ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate

Cat. No.: B13922089
M. Wt: 303.35 g/mol
InChI Key: JZMHZLOEQUEYIF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethoxy group and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the conversion of ethyl 1H-pyrrole-2-carboxylate to ethyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrrole-2-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as one-pot reactions and domino reactions are often employed to streamline the synthesis process and reduce the number of purification steps required .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

ethyl 1-(4-ethoxy-4-oxobutyl)indole-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-3-21-16(19)10-7-11-18-14-9-6-5-8-13(14)12-15(18)17(20)22-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3

InChI Key

JZMHZLOEQUEYIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2C=C1C(=O)OCC

Origin of Product

United States

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